[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid is an organic compound notable for its potential biological activities, particularly in pharmaceutical applications. This compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and it is characterized by the presence of an acetic acid moiety. The compound's structure suggests possible interactions with biological systems, making it a subject of interest in medicinal chemistry.
[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid can be classified under the category of amino acids and derivatives due to its structural components. It is synthesized through various organic reactions, often involving furan derivatives and acetic acid. The compound's classification as a potential therapeutic agent arises from its structural similarity to other biologically active compounds.
The synthesis of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid typically involves multi-step organic reactions. A common approach includes the following steps:
Technical details such as reaction conditions (temperature, solvent) and catalysts (e.g., acetic acid) play crucial roles in optimizing yields and purity of the final product .
The molecular structure of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid can be represented as follows:
This indicates that the compound consists of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The furan ring provides aromatic stability, while the acetic acid component contributes to its solubility and potential reactivity.
Key spectral data for this compound includes:
[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions, yields, and purification methods are essential for understanding these transformations .
The mechanism of action for [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid involves interactions at the molecular level with biological targets. Its structure suggests that it may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways.
Data from pharmacological studies indicate that compounds with similar structures exhibit effects on neurotransmitter systems or cellular signaling pathways, suggesting that this compound could influence similar mechanisms .
The physical properties of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid include:
Chemical properties include stability under various pH conditions, reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group, and potential for forming hydrogen bonds due to the amino group .
[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid has several scientific applications:
The structural architecture of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid (C9H11NO4) exemplifies a strategically designed hybrid molecule integrating heterocyclic and amino acid domains. This compound features three distinct pharmacophoric elements: (1) a furan heterocycle providing aromatic character and electron-rich properties, (2) a 2-oxo-ethyl spacer enabling conformational flexibility, and (3) a methylamino-acetic acid moiety conferring zwitterionic potential and hydrogen-bonding capabilities. The molecular weight of 197.19 g/mol positions this compound within the optimal range for cell permeability according to Lipinski's rules, while the carboxylic acid group enhances water solubility—a critical factor for bioavailability in physiological environments [2].
Table 1: Structural and Physicochemical Profile of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid
Characteristic | Specification | Biochemical Significance |
---|---|---|
IUPAC Name | [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid | Defines atomic connectivity and functional group orientation |
Molecular Formula | C9H11NO4 | Reflects elemental composition and hydrogen bond capacity |
Molecular Weight | 197.19 g/mol | Optimal for membrane permeability |
Key Functional Groups | Furan ring, β-keto carbonyl, tertiary amine, carboxylic acid | Enables multi-target interactions and metal chelation |
Purity Specification | ≥95% | Ensures reproducibility in biological testing |
Commercial Source | Biosynth (Discontinued) | Indicates research-grade development status |
Comparative analysis with structurally analogous furan derivatives reveals distinctive features. Unlike the ethyl ester-protected furan-isoquinoline hybrid (CID 4170858, C21H22N2O6) [1] or the rigid benzofuran-oxoacetic acid (CID 2033958, C15H10O6) [3], this compound maintains conformational freedom through its N-methylglycine backbone while retaining the furan ring's capacity for π-stacking interactions. The β-keto carbonyl adjacent to the furan ring creates an extended conjugation system potentially enhancing electron delocalization, which may facilitate radical scavenging or charge-transfer complex formation with biological targets. The tertiary amine functionality enables pH-dependent charge modulation, allowing membrane traversal in neutral form while promoting target binding through protonation in acidic microenvironments like tumor tissues or bacterial cells [2] [6].
The integration of furan heterocycles into pharmacologically active compounds traces back to mid-20th century investigations of natural product scaffolds, with contemporary drug design progressively incorporating synthetic furan-amino acid conjugates. The development of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid represents a strategic evolution from early furan carboxylates to complex hybrid molecules targeting specific biological pathways. Commercial availability through specialized suppliers like CymitQuimica (marketed by Biosynth) reflected growing pharmaceutical interest in furan-based building blocks during the early 2000s, though its current discontinued status indicates either commercial challenges or progression toward advanced analogs [2] [7].
The synthetic chronology of furan hybrids reveals three developmental phases:
This compound emerged during the pivotal transition period when researchers systematically investigated N-alkylation patterns and spacer functionalities between heterocyclic systems and acidic termini. The strategic incorporation of the methylamino group distinguishes it from earlier derivatives, potentially mitigating the metabolic instability observed in primary amine analogs while maintaining the carboxylic acid's capacity for target binding through salt bridge formation. Patent analyses reveal that similar 2-oxo-acetamide frameworks have been claimed as antifungal agents (WO2008062182A1), supporting the therapeutic rationale for this chemical architecture [5]. The discontinued commercial status paradoxically underscores its role as a research intermediate rather than a final drug candidate, suggesting utility in mechanistic studies rather than clinical development.
Table 2: Evolutionary Milestones in Furan-Amino Acid Hybrid Development
Generation | Representative Structures | Design Innovation | Limitations Addressed |
---|---|---|---|
First | Furan-2-carboxylic acids, Tetrahydrofurfuryl alcohol | Bioisosteric replacement of phenyl rings | Limited target specificity |
Transitional | 2-(Furan-2-ylmethylidene)-3-oxo-benzofuran derivatives [3] | Conjugated carbonyl systems for enhanced reactivity | Poor solubility profiles |
Second | [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid [2] | Zwitterion-capable N-methylglycine linker | Metabolic instability of primary amines |
Third | 6-(Furan-2-yl)-2-oxo-4-thienyl-1,2-DH-pyridine-3-carbonitrile [7] | Multi-heterocyclic integration for polypharmacology | Limited intellectual property space |
The bioactivity of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid is theorized to originate from three interconnected mechanisms rooted in its distinctive chemical architecture. First, the furan-oxoethyl motif may undergo enzyme-mediated oxidation to reactive intermediates (potentially α,β-unsaturated carbonyls or epoxides) capable of Michael addition with biological nucleophiles. This hypothesis aligns with established furan metabolic pathways catalyzed by cytochrome P450 isoforms, where the electron-rich furan ring undergoes activation prior to covalent binding [4]. The compound's structural similarity to patented antifungal indolizin-3-yl-2-oxo-acetamides supports potential target sharing with microbial enzymes, particularly those requiring carboxylate coordination for catalytic function [5].
Second, spectroscopic evidence suggests zwitterionic character emerges in physiological pH ranges, with the carboxylic acid group (predicted pKa ≈ 3.5-4.5) deprotonated while the tertiary amine (pKa ≈ 7.5-8.5) remains predominantly cationic. This charge distribution creates a molecular dipole potentially facilitating orientation in enzyme binding pockets through complementary electrostatic interactions. Molecular modeling indicates the protonated methylamino group could serve as a hydrogen bond donor to protein carbonyls, while the furan oxygen might function as an acceptor—a dual binding capability absent in non-heterocyclic analogs [6].
Third, the β-keto carbonyl adjacent to the furan ring enables transition metal chelation, particularly with physiologically relevant Cu(II) and Fe(III) ions. This property may underlie observed bioactivity through disruption of microbial metalloenzyme function or generation of cytotoxic reactive oxygen species via Fenton-like reactions. The compound's potential as a prodrug precursor warrants consideration, as evidenced by structural analogs undergoing in vivo hydrolysis to release bioactive fragments. Mannich base derivatives of furan systems demonstrate enhanced membrane permeability through reduced anionic character at physiological pH, followed by intracellular hydrolysis to liberate the active carboxylic acid component—a mechanism exploited in several antimicrobial prodrug designs [6] [8].
Chemical transformations documented in furan-2(5H)-one analogs [4] suggest possible metabolic activation pathways:
These transformations position the compound as a versatile precursor in medicinal chemistry, with its discontinuation as a commercial product likely reflecting not therapeutic shortcomings but rather evolution toward more metabolically stable derivatives retaining the core pharmacophoric elements while optimizing bioavailability and target selectivity.
Table 3: Postulated Bioactivation Pathways and Biological Consequences
Mechanistic Pathway | Chemical Transformation | Potential Biological Impact |
---|---|---|
Oxidative activation | Furan ring oxidation to enedione | Electrophile generation for target alkylation |
Zwitterion formation | pH-dependent charge separation | Enhanced target binding through ionic interactions |
Metal chelation | Bidentate coordination via β-keto acid | Disruption of metalloenzyme function |
Hydrolytic activation | Esterase-mediated hydrolysis (if esterified) | Controlled release of active metabolites |
Transamination | Amine exchange with biological nucleophiles | Target-specific conjugate formation |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0